Precise MS Quantification via Isotope Dilution
The key performance advantage of 1173019-48-1 (13C6-OP1EO) over an unlabeled standard is its capacity for Isotope Dilution Mass Spectrometry (IDMS), which corrects for analyte loss during sample preparation and matrix effects during ionization. Its +6 Da mass shift (m/z 256→m/z 262 for the molecular ion) provides a distinct MS signal well-separated from the native analyte (m/z 250), minimizing spectral overlap [1]. In contrast, an unlabeled OP1EO standard cannot be distinguished from the target analyte in the sample and is therefore useless as an internal standard for MS quantification .
| Evidence Dimension | Mass Shift for MS Detection (Molecular Ion) |
|---|---|
| Target Compound Data | +6 Da (13C6 isotopic enrichment) |
| Comparator Or Baseline | Unlabeled OP1EO: 0 Da mass shift |
| Quantified Difference | +6 Da spectral separation from native analyte |
| Conditions | Mass spectrometry (MS) analysis |
Why This Matters
This isotopic separation is a non-negotiable requirement for accurate and precise quantification of OP1EO in complex matrices, enabling correction for analytical variability that unlabeled standards cannot provide.
- [1] PubChem. (2025). Compound Summary for CID 46782624, 2-((4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenyl)oxy)ethan-1-ol. View Source
